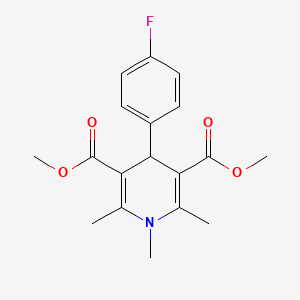

Dimethyl 4-(4-fluorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Description

Properties

Molecular Formula |

C18H20FNO4 |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

dimethyl 4-(4-fluorophenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C18H20FNO4/c1-10-14(17(21)23-4)16(12-6-8-13(19)9-7-12)15(18(22)24-5)11(2)20(10)3/h6-9,16H,1-5H3 |

InChI Key |

NOIBYASNTVAZSU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC=C(C=C2)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Standard Protocol for 1,4-DHP Synthesis

The classical Hantzsch reaction employs ethyl acetoacetate, an aromatic aldehyde (e.g., 4-fluorobenzaldehyde), and ammonium acetate in ethanol under reflux. For the target compound, methyl acetoacetate replaces ethyl acetoacetate to introduce methyl ester groups. A typical procedure involves:

Limitations and Challenges

-

Low Yields in Unoptimized Systems : Early methods suffered from prolonged reaction times (12+ hours) and modest yields (50–60%) due to incomplete cyclization.

-

Solvent Dependency : Ethanol, while effective, necessitates energy-intensive reflux and generates waste.

Catalytic Methods for Enhanced Efficiency

Heterogeneous Catalysis with [TBA]₂[W₆O₁₉]

A breakthrough in 1,4-DHP synthesis involves the tungsten-based catalyst [TBA]₂[W₆O₁₉], which facilitates solvent-free reactions.

Procedure :

-

Mix 4-fluorobenzaldehyde (2 mmol), methyl acetoacetate (4 mmol), ammonium acetate (2 mmol), and [TBA]₂[W₆O₁₉] (0.04 g).

-

Heat at 80°C for 15–25 minutes.

-

Isolate the product by adding hot ethanol, filtering the catalyst, and recrystallizing.

Optimization Data :

| Catalyst Loading (g) | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| 0.02 | 80 | 30 | 78 |

| 0.04 | 80 | 20 | 92 |

| 0.06 | 80 | 20 | 91 |

This method achieves 92% yield in 20 minutes, with the catalyst recyclable for five cycles without loss of activity.

Triton-X-100 Mediated Synthesis

Triton-X-100, a nonionic surfactant, enables aqueous-phase synthesis under visible light irradiation.

Procedure :

-

Combine 4-fluorobenzaldehyde (2 mmol), methyl acetoacetate (4 mmol), and ammonium acetate (2 mmol) in water containing Triton-X-100 (10 mol%).

-

Irradiate with a 150W tungsten lamp (λ > 300 nm) at 25°C for 2 hours.

Key Advantages :

-

Eco-Friendly : Eliminates organic solvents.

-

High Yield : Near-quantitative yields (98%) due to micellar catalysis.

Advanced Multicomponent Reaction (MCR) Protocols

Four-Component Reaction with Ammonia

A four-component variant introduces ammonia as the nitrogen source, enabling one-pot synthesis.

Procedure :

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes.

Procedure :

-

Mix reactants in a microwave vial.

-

Irradiate at 100°C for 10 minutes.

-

Cool and isolate the product.

Yield : 88% with 99% purity by HPLC.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

-

¹H NMR (CDCl₃, 300 MHz) : δ 1.22 (t, 6H, CH₃), 2.32 (s, 6H, CH₃), 3.74 (s, 3H, OCH₃), 4.99 (s, 1H, NH), 5.72 (s, 1H, H-4), 7.09–7.29 (m, 4H, Ar-H).

-

¹³C NMR (CDCl₃, 75 MHz) : δ 14.23 (CH₃), 39.66 (C-2,6), 104.21 (C-3,5), 127.98 (C-4), 143.79 (C-Ar), 167.62 (C=O).

-

FT-IR (KBr) : 3345 cm⁻¹ (N-H), 1720 cm⁻¹ (C=O), 1605 cm⁻¹ (C=C).

X-ray Crystallography

Single-crystal X-ray analysis confirms the boat conformation of the 1,4-DHP ring and the equatorial orientation of the 4-fluorophenyl group.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Time | Yield (%) | Eco-Friendliness |

|---|---|---|---|---|

| Classical Hantzsch | Ethanol, reflux | 8h | 70–85 | Moderate |

| [TBA]₂[W₆O₁₉] Catalyst | Solvent-free, 80°C | 20min | 92 | High |

| Triton-X-100 | Water, visible light | 2h | 98 | Very High |

| Microwave | Ethanol, 100°C | 10min | 88 | Moderate |

The Triton-X-100 method stands out for its combination of high yield and sustainability, while microwave synthesis offers rapid processing .

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 4-(4-FLUOROPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.

Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the dihydropyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and various substituted dihydropyridine compounds.

Scientific Research Applications

3,5-DIMETHYL 4-(4-FLUOROPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly as calcium channel blockers.

Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(4-FLUOROPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets, such as calcium channels. By binding to these channels, the compound can modulate their activity, leading to various physiological effects. The pathways involved include the inhibition of calcium influx, which can affect muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound’s structural uniqueness lies in its 1,2,6-trimethyl and 4-(4-fluorophenyl) substituents. Key comparisons with similar 1,4-DHPs include:

Key Observations :

- Fluorine’s Role: The 4-fluorophenyl group enhances crystal lattice stability via weak interactions (e.g., C–H···F) compared to non-fluorinated analogs like 4-methylphenyl derivatives .

- Methyl vs. Ethyl Esters: Diethyl esters (e.g., 1a ) generally exhibit lower oxidation potentials than dimethyl esters due to increased electron-donating effects, impacting metabolic stability .

Q & A

Q. Table 1: Substituent Effects on Biological Activity

How can researchers resolve contradictions in reported biological activities of structurally similar dihydropyridines?

Advanced Research Question

Contradictions arise from differences in:

- Experimental design : Standardize assays (e.g., patch-clamp vs. radioligand binding for calcium channel activity) .

- Crystallographic vs. solution-state conformations : X-ray structures may show planar rings, while NMR reveals dynamic puckering in solution .

- Meta-analysis : Cross-reference pharmacological data with substituent electronic profiles (Hammett constants) and logP values .

What strategies mitigate racemization during asymmetric synthesis of chiral dihydropyridine derivatives?

Advanced Research Question

For enantioselective synthesis:

- Chiral auxiliaries : Use (R)- or (S)-BINOL to direct stereochemistry at the 1,4-dihydropyridine ring .

- Dynamic kinetic resolution : Employ Pd catalysts to equilibrate enantiomers during Hantzsch reactions .

- Circular Dichroism (CD) : Monitor racemization in real-time during crystallization .

How does the fluorophenyl group influence solid-state packing and solubility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.